N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-18(12-28-13-19(25)23-6-2-1-3-7-23)22-20-21-15(11-29-20)14-4-5-16-17(10-14)27-9-8-26-16/h4-5,10-11H,1-3,6-9,12-13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAQOXMRLCSAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiazole ring and piperidine moiety enhances its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Antitumor Activity :
- Anticonvulsant Activity :
The mechanisms by which this compound exerts its effects are multifaceted:
-
Enzyme Inhibition :
- The compound has been observed to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may affect cholinesterase activity, which is pivotal in neurotransmitter regulation .
-
Cell Signaling Modulation :
- It influences various cell signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation . This modulation can lead to altered gene expression patterns that contribute to its biological effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its analogs:
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that compounds similar to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their in vitro activity against various bacterial strains and fungi. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar thiazole-containing compounds have been investigated for their effects on cancer cell lines, including breast cancer (MCF7). In vitro studies have shown that certain derivatives can significantly inhibit cancer cell proliferation . The mechanism often involves interaction with specific cellular targets, which can lead to apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against bacterial strains using the disc diffusion method. Results showed that some derivatives had an IC50 value lower than 10 µg/mL against resistant strains, indicating high potency .
Case Study 2: Anticancer Screening
In another investigation, derivatives similar to this compound were screened against various cancer cell lines using the Sulforhodamine B assay. Compounds demonstrated selective cytotoxicity towards MCF7 cells with IC50 values ranging from 5 to 15 µM, suggesting their potential as therapeutic agents in cancer treatment .
Preparation Methods
Cyclization of Catechol Derivatives
The dihydrodioxin ring is synthesized through alkylation of pyrocatechol (1,2-dihydroxybenzene) with 1,2-dibromoethane under basic conditions:
Reaction Scheme
Pyrocatechol + 1,2-Dibromoethane → 2,3-Dihydrobenzo[b][1,4]dioxin
- Solvent: Anhydrous DMF
- Base: K₂CO₃ (2.5 eq)
- Temperature: 80°C, 12 hr
- Yield: 78-82%
Functionalization
Nitration followed by reduction introduces the amine group:
- Nitration with HNO₃/H₂SO₄ at 0°C → 6-Nitro-2,3-dihydrobenzo[b]dioxin (85% yield)
- Catalytic hydrogenation (H₂, 50 psi, Pd/C) → Target amine (92% yield)
Thiazole Ring Formation via Hantzsch Cyclocondensation
Reaction of 2,3-Dihydrobenzo[b]dioxin-6-amine with α-Haloketones
The thiazole nucleus is constructed using bromopyruvic acid as the α-haloketone precursor:
General Procedure :
- Formation of Thiourea Intermediate :
Amine + CS₂ → Thiourea derivative
- Cyclization with Bromopyruvic Acid :
Thiourea + BrCH₂COCO₂H → Thiazole-2-carboxylic acid- Solvent: EtOH/H₂O (4:1)
- Temperature: 70°C, 8 hr
- Yield: 76%
Key Optimization :
Synthesis of 2-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)acetic Acid
Thioether Formation
The thiol-containing precursor is prepared via nucleophilic substitution:
Step 1 : Synthesis of 2-Chloro-N-(piperidin-1-yl)acetamide
Piperidine + Chloroacetyl chloride → 2-Chloro-N-(piperidin-1-yl)acetamide
- Conditions: CH₂Cl₂, 0°C → RT, 4 hr
- Yield: 91%
Step 2 : Thiolation with Mercaptoacetic Acid
2-Chloroacetamide + HSCH₂COOH → Thioether intermediate
- Base: Et₃N (2.2 eq)
- Solvent: THF, 50°C, 6 hr
- Yield: 68%
Final Amide Coupling
Activation Strategies
The carboxylic acid (from Step 4.2) is coupled to the thiazole-2-amine using mixed anhydride methodology:
Protocol :
- Anhydride Formation :
- Reagents: ClCO₂iPr (1.2 eq), NMM (1.5 eq)
- Solvent: THF, -15°C, 30 min
Alternative Method :
EDCI/HOBt-mediated coupling in DMF achieves 81% yield but requires chromatographic purification
Process Optimization and Scale-Up Considerations
Critical Parameters for Industrial Viability
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume (L/kg) | 15 | 5 |
| Cooling Rate (°C/min) | 1.5 | 0.7 |
| Filtration Time (hr) | 2.5 | 6.8 |
| Overall Yield | 58% | 63% |
Key Findings :
- Solvent switching from THF to 2-MeTHF improves phase separation in extraction steps
- Continuous flow hydrogenation reduces nitro group reduction time from 24 hr to 45 min
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 7.82 (s, 1H, thiazole-H)
- δ 6.92–6.85 (m, 3H, aromatic H)
- δ 4.32–4.25 (m, 4H, dioxin-OCH₂)
- δ 3.58–3.42 (m, 8H, piperidinyl + SCH₂)
HRMS (ESI+) :
- Calculated for C₂₁H₂₃N₃O₄S₂: 453.1174
- Found: 453.1176 [M+H]⁺
HPLC Purity :
Challenges and Alternative Approaches
Competing Reaction Pathways
- Thiazole Ring Isomerization : Observed at temperatures >100°C (15% byproduct formation)
- Oxidation of Thioether : Mitigated by N₂ sparging and BHT stabilization
Alternative Route : Ugi four-component reaction enables single-pot assembly but requires custom isocyanides (yield 52%)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodology : Begin with stepwise heterocyclic condensation. For example, synthesize the thiazole core via cyclization of substituted thioureas with α-halo ketones. Monitor reaction progress using TLC (silica gel, chloroform:acetone 3:1) and confirm purity via melting point analysis. Purify via recrystallization (ethanol or acetic acid) to remove unreacted intermediates .
- Critical Parameters : Reaction duration (e.g., 24 hours in concentrated H₂SO₄ for cyclization), stoichiometric ratios (1:1 for thiourea derivatives), and temperature control (293–298 K for intermediate isolation) .
Q. Which spectroscopic techniques are essential for structural validation?
- Key Techniques :
- IR Spectroscopy : Identify carbonyl (1650–1670 cm⁻¹) and thioamide (1100–1130 cm⁻¹) groups .
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–7.9 ppm for dihydrodioxin) and piperidinyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (FAB or ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How to address low crystallinity in X-ray diffraction studies?
- Strategies : Optimize solvent systems (e.g., slow evaporation in ethanol/water mixtures). Use co-crystallization agents (e.g., acetic acid) to stabilize lattice formation. If crystallization fails, employ powder diffraction paired with DFT-based structural modeling .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic studies?
- Approach :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., thioamide cyclization). Calculate activation energies for key intermediates .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent polarity, catalysts) for yield improvement .
Q. How to resolve contradictions between experimental and theoretical spectroscopic data?
- Troubleshooting :
- Dynamic Effects : Account for solvent-induced shifts in NMR using COSMO-RS simulations.
- Conformational Analysis : Compare DFT-optimized geometries (e.g., dihedral angles in thiazole-dioxin systems) with NOESY correlations .
- Example : Discrepancies in carbonyl stretching frequencies may arise from intermolecular H-bonding, requiring solid-state IR for validation .
Q. What strategies elucidate the role of thioacetamide intermediates in heterocyclization?
- Experimental Design :
- Isolation Attempts : Quench reactions at timed intervals (e.g., 1, 6, 12 hours) to trap intermediates. Use LC-MS for detection .
- Isotopic Labeling : Introduce ¹³C at the thioacetamide sulfur to track cyclization via 2D NMR .
- Findings : In related compounds, co-crystals of intermediates (e.g., 4.1 and 4.1a ) reveal steric hindrance as a rate-limiting factor .
Data Analysis and Optimization
Q. How to optimize reaction yields using statistical design of experiments (DoE)?
- DoE Framework :
- Factors : Temperature (293–353 K), catalyst loading (0–5 mol%), solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., high polarity solvents improve cyclization but reduce thiol stability) .
Q. What analytical workflows validate batch-to-batch consistency?
- QC Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
